molecular formula C25H24N4O3 B11576391 (2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11576391
M. Wt: 428.5 g/mol
InChI Key: RIPGMMPKZXHLNE-OBGWFSINSA-N
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Description

(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the phenoxy and cyano groups. The final step involves the formation of the enamide linkage under controlled conditions, often using a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the pyrido[1,2-A]pyrimidin-4-one core.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-A]pyrimidin-4-one derivatives, such as:

  • 2-Cyano-N-cyclohexyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
  • 2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenyl-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Uniqueness

What sets (2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C25H24N4O3/c1-17-9-8-14-29-22(17)28-24(32-20-12-6-3-7-13-20)21(25(29)31)15-18(16-26)23(30)27-19-10-4-2-5-11-19/h3,6-9,12-15,19H,2,4-5,10-11H2,1H3,(H,27,30)/b18-15+

InChI Key

RIPGMMPKZXHLNE-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCCC3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCCC3)OC4=CC=CC=C4

Origin of Product

United States

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